molecular formula C62H111N11O12 B12403408 Cyclosporin A-d4

Cyclosporin A-d4

Cat. No.: B12403408
M. Wt: 1206.6 g/mol
InChI Key: PMATZTZNYRCHOR-XVPVDVKSSA-N
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Description

Cyclosporin A-d4 is a deuterated form of Cyclosporin A, an immunosuppressant widely used in organ transplantation and autoimmune disorders. The deuterium labeling in this compound enhances its stability and allows for precise quantification in pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclosporin A-d4 involves the incorporation of deuterium atoms into the Cyclosporin A molecule. This can be achieved through a series of chemical reactions, including the use of deuterated reagents and solvents. The process typically involves the following steps:

    Synthesis of Deuterated Amino Acids: The starting materials are deuterated amino acids, which are synthesized using deuterated reagents.

    Peptide Bond Formation: The deuterated amino acids are then coupled to form the cyclic peptide structure of this compound.

    Purification: The final product is purified using chromatographic techniques to ensure high purity and deuterium incorporation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-Scale Synthesis of Deuterated Amino Acids: Using industrial-grade deuterated reagents.

    Automated Peptide Synthesis: Employing automated peptide synthesizers to ensure consistency and efficiency.

    High-Performance Liquid Chromatography (HPLC): For purification and quality control.

Chemical Reactions Analysis

Types of Reactions: Cyclosporin A-d4 undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, this compound can undergo oxidation, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms, which may have different biological activities.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its properties.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

Cyclosporin A-d4 has a wide range of scientific research applications, including:

Mechanism of Action

Cyclosporin A-d4 exerts its effects by binding to cyclophilin, a cytosolic protein. This complex inhibits the activity of calcineurin, a phosphatase enzyme, thereby preventing the dephosphorylation and activation of nuclear factor of activated T-cells (NF-AT). This inhibition leads to reduced transcription of interleukin-2 and other cytokines, ultimately suppressing the immune response .

Comparison with Similar Compounds

    Tacrolimus: Another immunosuppressant that inhibits calcineurin but binds to a different protein, FKBP-12.

    Sirolimus: Inhibits the mammalian target of rapamycin (mTOR) pathway, used in combination with Cyclosporin A for immunosuppression.

    Everolimus: A derivative of Sirolimus with similar mechanisms of action.

Uniqueness of Cyclosporin A-d4: this compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for precise pharmacokinetic studies. This makes it a valuable tool in both research and clinical settings .

Properties

Molecular Formula

C62H111N11O12

Molecular Weight

1206.6 g/mol

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-33-[(E,1R,2R)-5,6,6,6-tetradeuterio-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

InChI

InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1/i1D3,25D

InChI Key

PMATZTZNYRCHOR-XVPVDVKSSA-N

Isomeric SMILES

[2H]/C(=C\C[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O)/C([2H])([2H])[2H]

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Origin of Product

United States

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